Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23FN2O2 and its molecular weight is 294.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent opioid receptor agonist, specifically targeting the mu-opioid receptors in the central nervous system .
Mode of Action
Upon administration, this compound, as a precursor to fentanyl, is metabolized into its active form. The active compound then binds to the mu-opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .
Biochemical Pathways
The compound is involved in the opioid signaling pathway. Upon binding to the mu-opioid receptors, it triggers a cascade of intracellular events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent closing of voltage-gated calcium channels. This leads to hyperpolarization of the neuron and inhibition of pain signal transmission .
Pharmacokinetics
It undergoes hepatic metabolism and is excreted in urine .
Result of Action
The primary result of the action of this compound, through its metabolite fentanyl, is potent analgesia. It can also cause side effects such as respiratory depression, nausea, and potential for addiction due to its action on the opioid receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors affecting its metabolism, such as liver function and concurrent administration of other drugs, can impact its efficacy and potential for toxicity. Additionally, genetic factors can influence individual response to the drug .
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTFREFXHAFMQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.